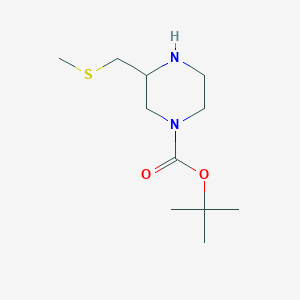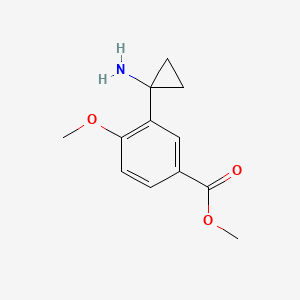![molecular formula C6H8O3S B13597804 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione](/img/structure/B13597804.png)
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione is a bicyclic compound containing a sulfur atom bridge. It is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione typically involves the oxidation of 2-thiabicyclo[2.2.1]heptane. One common method is treating 2-thiabicyclo[2.2.1]heptane with hydrogen peroxide, which results in the formation of diastereomeric sulfoxides. These sulfoxides can then be further oxidized using peracetic acid to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents for this compound.
Substitution: Halogenation reactions could be performed using reagents like bromine or chlorine.
Major Products Formed
Oxidation: The major product formed from the oxidation of 2-thiabicyclo[2.2.1]heptane is this compound.
Reduction and Substitution: Specific products from reduction and substitution reactions would depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione has various applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its potential medicinal properties is ongoing.
Industry: It could be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione involves its reactivity with oxidizing agents. The sulfur atom in the bicyclic structure is particularly reactive, allowing for the formation of sulfoxides and sulfones through oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Thiabicyclo[2.2.1]heptane: The precursor to 2lambda6-Thiabicyclo[2.2.1]heptane-2,2,6-trione.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with nitrogen atoms in the bridge, used in different chemical reactions.
Uniqueness
2lambda6-Thiabicyclo[22
Propiedades
Fórmula molecular |
C6H8O3S |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptan-6-one |
InChI |
InChI=1S/C6H8O3S/c7-5-1-4-2-6(5)10(8,9)3-4/h4,6H,1-3H2 |
Clave InChI |
ITNLPICSBLJTHY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)C1S(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)

![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)




![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)

![{[2-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13597810.png)



